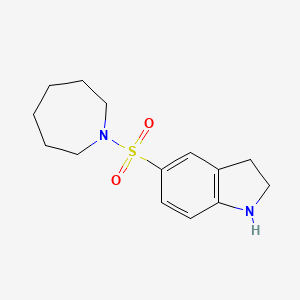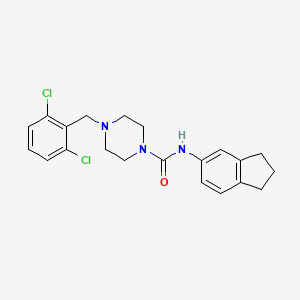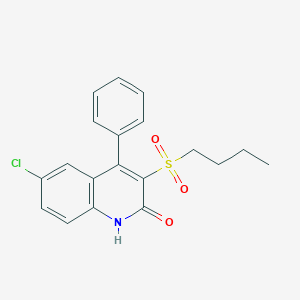![molecular formula C15H16N4O4S B4766261 N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B4766261.png)
N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide
Übersicht
Beschreibung
N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide, also known as PPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PPTA is a thioacetamide derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors like N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide have been shown to induce apoptosis and inhibit cell proliferation in cancer cells. N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is a common feature of many diseases, and N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential applications in various fields like cancer research, neuroprotection, and inflammation. N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide is also relatively easy to synthesize using different methods. However, one limitation is that the mechanism of action of N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide is not fully understood, which makes it challenging to study its effects in different biological systems.
Zukünftige Richtungen
There are several future directions for the study of N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide. One direction is to investigate its potential applications in other fields like cardiovascular disease and metabolic disorders. Another direction is to study its mechanism of action in different biological systems to better understand its effects. Additionally, the development of more potent and selective HDAC inhibitors like N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide could have significant implications for cancer research and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has been studied for its potential applications in various fields like cancer research, neuroprotection, and inflammation. In cancer research, N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Inflammation is a common feature of many diseases, and N-(3-nitrophenyl)-2-[(4-propoxy-2-pyrimidinyl)thio]acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-2-(4-propoxypyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-2-8-23-14-6-7-16-15(18-14)24-10-13(20)17-11-4-3-5-12(9-11)19(21)22/h3-7,9H,2,8,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMKNYNDMFKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-2-[(4-propoxypyrimidin-2-yl)sulfanyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[1-methyl-2-(3-methyl-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4766190.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B4766205.png)
![N-cyclopropyl-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4766207.png)
![methyl 2-({[(2-furylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4766211.png)

![4-[3-(allyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4766218.png)
![4-ethyl-3-(4-isopropylphenyl)-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4766223.png)
![1-(difluoromethyl)-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4766227.png)
![N-{4-[(3-bromo-4-ethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B4766248.png)
![4-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4766251.png)


![N-(4-bromo-2-chlorophenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4766271.png)